

Genetic Regulation of Apo-Enterobactin Production: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *apo-Enterobactin*

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Abstract

This technical guide provides a comprehensive overview of the core genetic regulatory mechanisms governing the production of the siderophore enterobactin in Gram-negative bacteria, with a focus on the model organism *Escherichia coli*. Under iron-limiting conditions, a hallmark of the host environment, bacteria synthesize and secrete high-affinity iron chelators, such as enterobactin, to acquire this essential nutrient. The biosynthesis of **apo-enterobactin** (the iron-free form) is a tightly controlled process, primarily regulated at the transcriptional level by the Ferric Uptake Regulator (Fur) and post-transcriptionally by the small RNA RyhB. Understanding this intricate regulatory network is paramount for the development of novel antimicrobial strategies that target bacterial iron acquisition, a critical virulence factor. This document details the key genetic players, signaling pathways, quantitative data on gene expression and enzyme kinetics, and provides detailed experimental protocols for studying this vital bacterial process.

The Enterobactin Biosynthesis and Transport System

The genetic machinery for enterobactin biosynthesis, transport, and uptake is primarily encoded within the *ent* and *fep* gene clusters. The biosynthesis of enterobactin from the precursor chorismate is a multi-step enzymatic process catalyzed by the products of the *entA*,

entB, entC, entD, entE, and entF genes.[1][2] An additional gene, entH (ybdB), encodes a thioesterase that enhances the efficiency of the pathway.[3] Once synthesized, enterobactin is secreted from the cytoplasm. The ferric-enterobactin complex is then recognized by the outer membrane receptor FepA and transported into the periplasm, followed by transport across the inner membrane by an ABC transporter system (FepB, FepC, FepD, FepG). Finally, the esterase Fes releases the iron from enterobactin within the cytoplasm.

Core Regulatory Mechanisms

The expression of the enterobactin gene cluster is exquisitely sensitive to intracellular iron concentrations, ensuring that the energetically costly process of siderophore production is only activated when necessary. This regulation is orchestrated by two key players: the transcriptional repressor Fur and the small non-coding RNA (sRNA) RyhB.

Transcriptional Repression by the Ferric Uptake Regulator (Fur)

Under iron-replete conditions, the Ferric Uptake Regulator (Fur) protein acts as the primary repressor of enterobactin biosynthesis. Fur, in its homodimeric form, binds to ferrous iron (Fe^{2+}), which acts as a cofactor.[4] This Fur- Fe^{2+} complex exhibits high affinity for specific DNA sequences known as "Fur boxes" located within the promoter regions of iron-regulated genes, including the ent and fep operons.[5][6] The consensus Fur box sequence is a 19-bp palindrome, GATAATGATAATCATTATC. Binding of the Fur- Fe^{2+} complex to these sites physically obstructs the binding of RNA polymerase, thereby repressing transcription.[5]

Conversely, under iron-limiting conditions, the intracellular Fe^{2+} concentration drops, leading to the dissociation of Fe^{2+} from Fur. This conformational change in the apo-Fur protein significantly reduces its affinity for the Fur boxes, leading to the de-repression of the ent and fep genes and the subsequent production of enterobactin.[7]

Post-Transcriptional Regulation by the Small RNA RyhB

A further layer of regulation is provided by the 90-nucleotide small RNA, RyhB. The expression of ryhB itself is negatively regulated by Fur; thus, RyhB is abundant only under iron-starvation conditions.[8] RyhB plays a crucial role in iron homeostasis by downregulating the expression

of non-essential iron-containing proteins, thereby "sparing" iron for essential processes. RyhB influences enterobactin synthesis through several mechanisms:

- **Positive Regulation of ent genes:** RyhB is required for the normal expression of the entCEBAH operon. In the absence of RyhB, the levels of this transcript are significantly reduced, leading to decreased enterobactin production.[\[3\]](#)[\[9\]](#)
- **Metabolic Reprogramming:** RyhB directly represses the translation of cysE mRNA. The CysE enzyme, a serine acetyltransferase, directs serine towards cysteine biosynthesis. By inhibiting CysE production, RyhB increases the intracellular pool of serine, a key precursor for enterobactin synthesis.[\[9\]](#)
- **Enhancing Precursor Uptake:** RyhB activates the translation of shiA mRNA, which encodes a permease for shikimate, a metabolic precursor for the synthesis of 2,3-dihydroxybenzoic acid (DHB), a core component of enterobactin.[\[9\]](#)

Quantitative Data on Apo-Enterobactin Regulation

The following tables summarize key quantitative parameters associated with the genetic regulation of **apo-enterobactin** production.

Table 1: Fur-DNA Binding Affinity

| Promoter Region | Apparent Dissociation Constant (Kd) | Method |
|-----------------|-------------------------------------|---|
| entS | Low (specific value not cited) | Gel Retardation Assay [5] |
| fepB | Low (specific value not cited) | Gel Retardation Assay [5] |

| Synthetic F-F-x-R arrangement | Lower than contiguous hexamers | Gel Retardation Assay[\[5\]](#)
|

Table 2: Gene Expression Fold Change (Iron-Deficient vs. Iron-Replete Conditions)

| Gene/Operon | Fold Increase in Expression | Method |
|--------------------------|-----------------------------|---|
| entA(CGB)E operon fusion | 5- to 15-fold | β -galactosidase assay[7] [10] |
| entC | ~20-fold | RT-qPCR[11] |

| Iron-regulated genes (general) | 5-fold or more for 118 genes | GeneChip analysis[12] |

Table 3: RyhB-Mediated Regulation of Gene Expression

| Target Gene/Operon | Effect of RyhB | Fold Change (Δ ryhB/WT) | Method |
|--------------------|---------------------|---------------------------------------|-----------------------------|
| entCEBAH | Positive Regulation | Reduced expression in Δ ryhB | qRT-PCR[3] |
| sdhCDAB | Negative Regulation | Inversely correlated with RyhB levels | Northern Blot/Microarray[8] |
| acnA, fumA | Negative Regulation | Inversely correlated with RyhB levels | Northern Blot/Microarray[8] |
| ftnA, bfr | Negative Regulation | Inversely correlated with RyhB levels | Northern Blot/Microarray[8] |

| sodB | Negative Regulation | Inversely correlated with RyhB levels | Northern Blot/Microarray[8] |

Table 4: Enterobactin Biosynthesis Enzyme Kinetics

| Enzyme | Substrate(s) | Km | kcat |
|--------|---------------------------------------|-----------------------------|-----------------------|
| EntC | Chorismate | Data not available | Data not available |
| EntB | Isochorismate | Data not available | Data not available |
| EntA | 2,3-dihydro-2,3-dihydroxybenzoate | Data not available | Data not available |
| EntE | 2,3-dihydroxybenzoate, ATP, holo-EntB | <<1 μ M (for holo-EntB) | 100 min ⁻¹ |
| EntF | L-serine, ATP, DHB-S-EntB | Data not available | Data not available |

| EntD | apo-EntB, Coenzyme A | 6.5 μ M (for apo-EntB) | 5 min⁻¹ |

Table 5: Enterobactin Production Levels

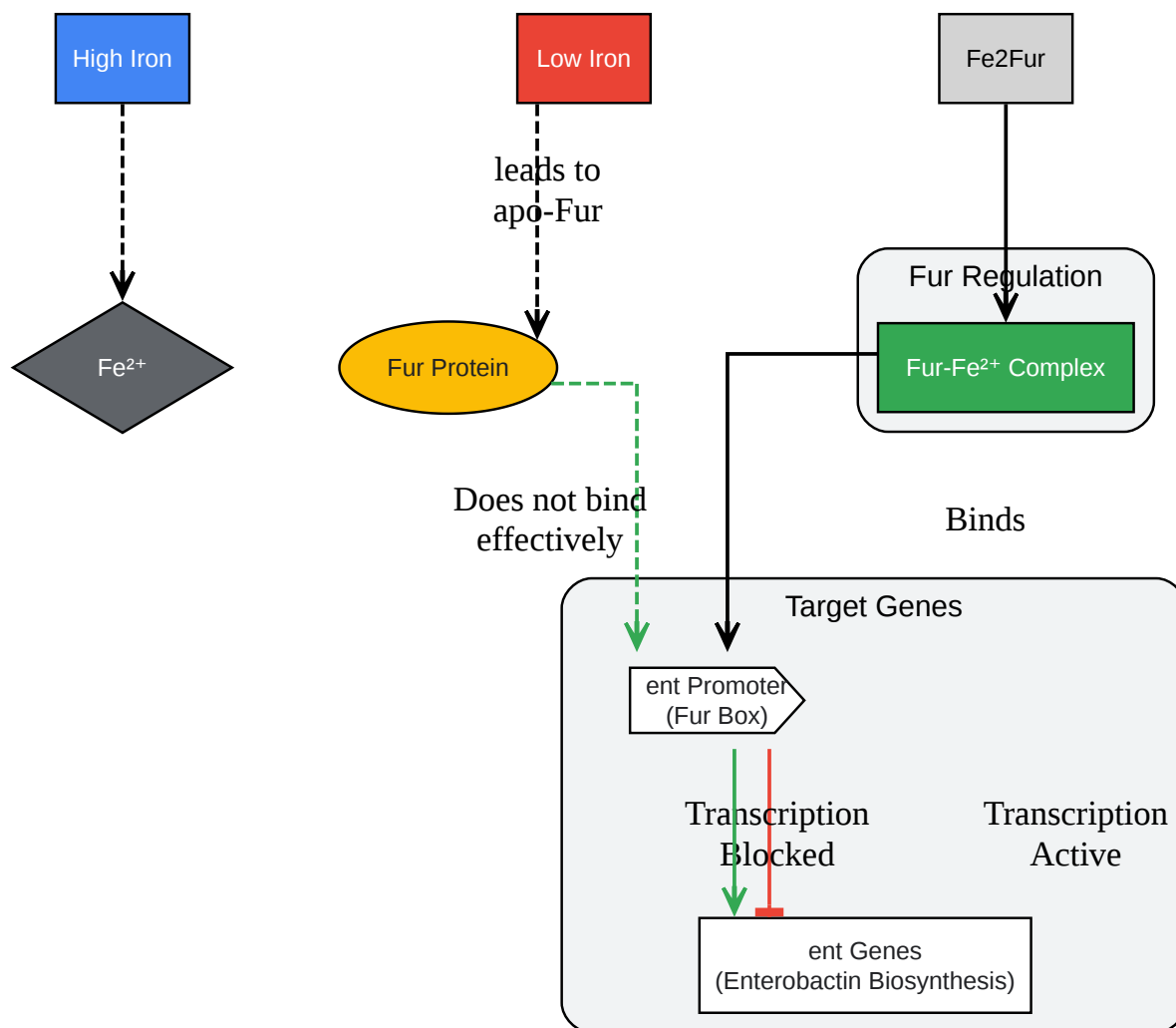
| Bacterial Strain | Condition | Enterobactin Concentration | Method |
|--------------------|----------------------|---------------------------------------|------------------------|
| E. coli wild-type | Iron-deficient media | High (specific value varies) | Arnaw Assay, LC-MS[13] |
| E. colient mutants | Iron-deficient media | Undetectable or significantly reduced | Arnaw Assay, LC-MS[13] |

| E. colifur mutant | Iron-replete media | High (constitutive production) | Not specified |

Signaling Pathways and Experimental Workflows

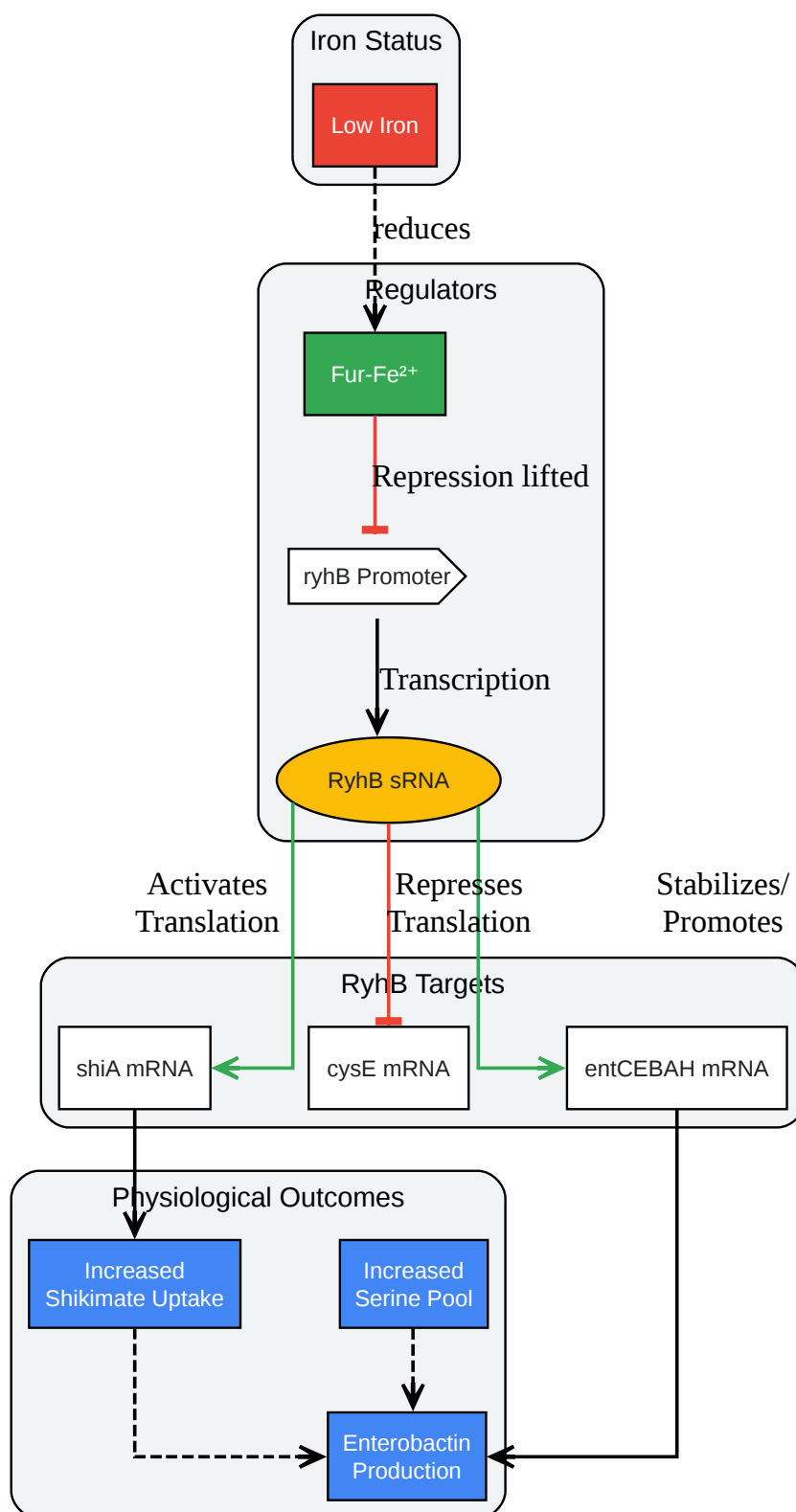
Visualizing Regulatory Networks and Experimental Procedures

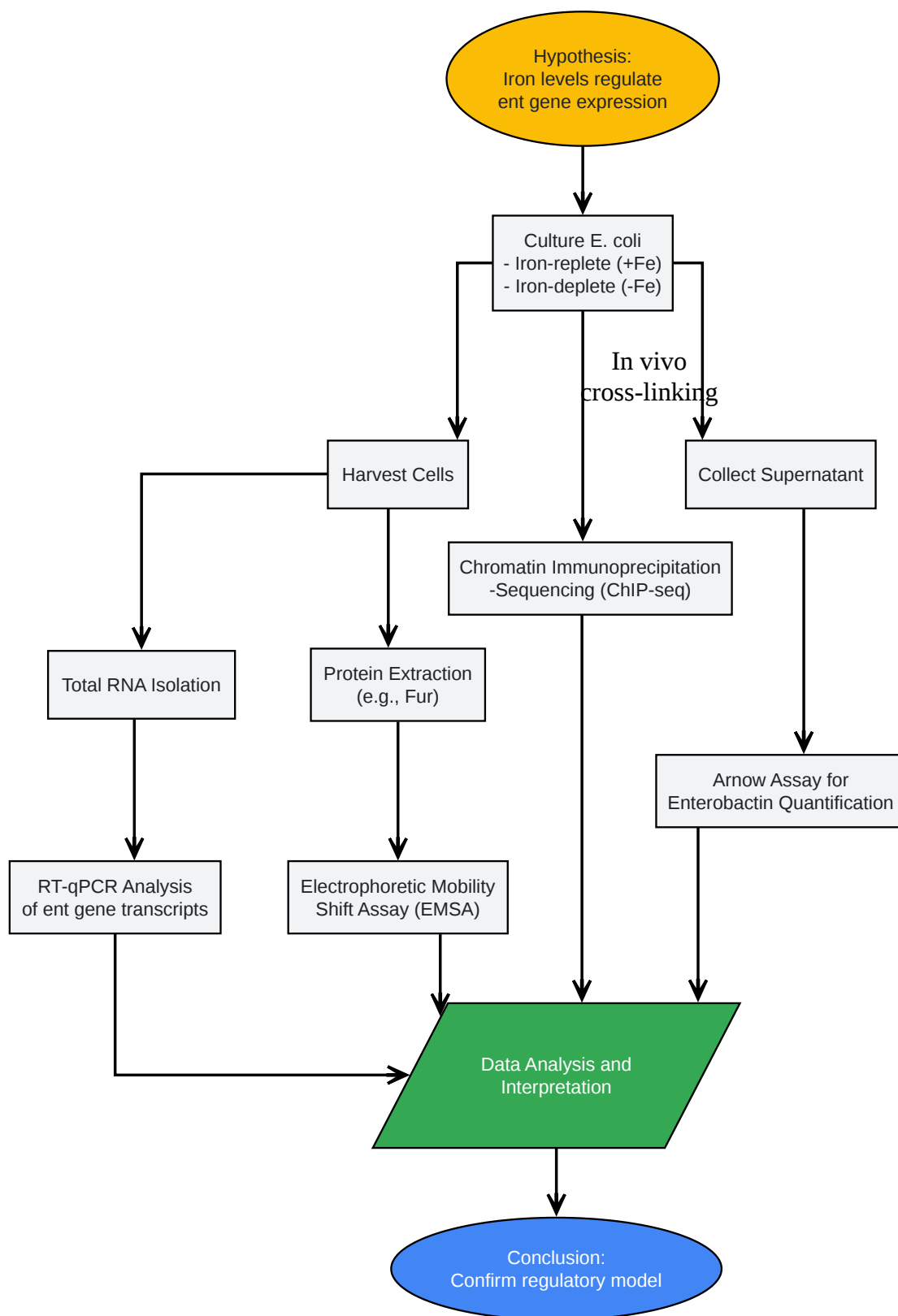
The following diagrams, generated using Graphviz (DOT language), illustrate the key regulatory pathways and a general experimental workflow for studying enterobactin gene regulation.



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Caption: Transcriptional regulation of enterobactin genes by the Fur protein.





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References

- 1. benchchem.com [benchchem.com]
- 2. A genome-wide screen reveals the involvement of enterobactin-mediated iron acquisition in Escherichia coli survival during copper stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical analysis of the recombinant Fur (ferric uptake regulator) protein from Anabaena PCC 7119: factors affecting its oligomerization state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Architecture of a Fur Binding Site: a Comparative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of enterobactin iron transport in Escherichia coli: characterization of ent::Mu d(Apr lac) operon fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small RNA regulates the expression of genes involved in iron metabolism in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Small RNA RyhB Contributes to Siderophore Production and Virulence of Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of enterobactin iron transport in Escherichia coli: characterization of ent::Mu d(Apr lac) operon fusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anaerobic biosynthesis of enterobactin Escherichia coli: regulation of entC gene expression and evidence against its involvement in menaquinone (vitamin K2) biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GeneChip expression analysis of the iron starvation response in Pseudomonas aeruginosa: identification of novel pyoverdine biosynthesis genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
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